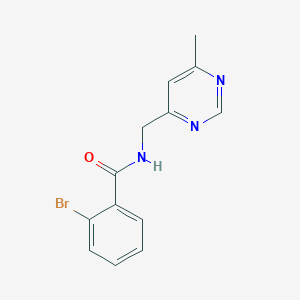

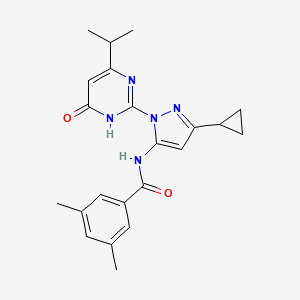

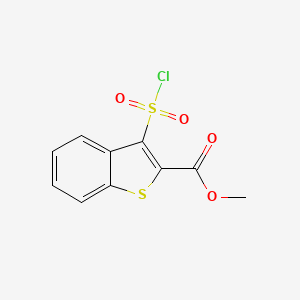

2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves the reaction between substituted pyrimidin-amine and bromomethyl benzoyl bromide in the presence of KOH, highlighting a type of aldol condensation reaction. This methodology is applicable for synthesizing various substituted benzamide derivatives, including those with bromo-methyl groups and pyrimidinyl methyl benzamide structures, demonstrating a versatile approach for the synthesis of complex organic compounds (M. Laxmi, G. Ravi, A. Nath, 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is performed using techniques such as X-ray crystallography, providing insights into the crystal packing, hydrogen bonding, and the stabilization mechanisms of the compounds. For instance, studies involving antipyrine derivatives reveal how hydrogen bonding and π-interactions contribute to the stability of the molecular assemblies (A. Saeed, A. Khurshid, U. Flörke, et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can result in compounds with significant antibacterial and antifungal activity. The structure-activity relationship demonstrates how different substituents on the benzamide scaffold affect the biological activity of the compounds. For example, compounds containing specific phenyl moieties have shown almost equal or more significant activity than standard drugs like Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, A. Nath, 2019).

Physical Properties Analysis

Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds in various conditions. While specific studies on "2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide" might not be directly cited, similar compounds’ analysis provides valuable insights into their physical characteristics, potentially informing their storage, handling, and application in further chemical reactions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity with different chemical groups and the effects of substituents on their chemical behavior, are essential for designing compounds with desired biological activities. Reactivity studies, such as those involving the synthesis of quinazolinones, highlight the importance of structural modifications to enhance biological activity (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Substituted derivatives of benzamide, closely related to 2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds containing specific moieties demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as various fungi, indicating potential applications in developing new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines derivatives, which share a structural motif with this compound, have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds displayed potent activity in cell culture models, highlighting their potential in cancer and inflammation-related therapeutic research (Rahmouni et al., 2016).

Antiviral Activity

Certain derivatives have been synthesized and assessed for their antiviral activity, showing potential against DNA and retroviruses. This suggests applications in developing treatments for viral infections, although the activity varied significantly across different viral strains (Dinakaran et al., 2003).

Enzyme Inhibition

Derivatives have been investigated as irreversible inhibitors of enzymes such as dihydrofolic reductase, indicating potential use in designing drugs to treat diseases caused by enzyme dysfunction (Baker & Coward, 1967).

Structural and Electronic Studies

Studies on the structural and electronic properties of benzamide derivatives provide insights into their molecular conformations and interactions, which are crucial for the design of pharmacologically active compounds. These studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, helping to understand how these compounds interact at the molecular level and their potential mechanisms of action (Saeed et al., 2020).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Pharmacokinetics

As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

Given the compound’s potential for free radical reactions , it may induce changes in cellular redox status and potentially affect cell signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Propriétés

IUPAC Name |

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c1-9-6-10(17-8-16-9)7-15-13(18)11-4-2-3-5-12(11)14/h2-6,8H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQKAYBUPBDQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)